Ethyl 2-(1-hydroxycyclohexyl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50876. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

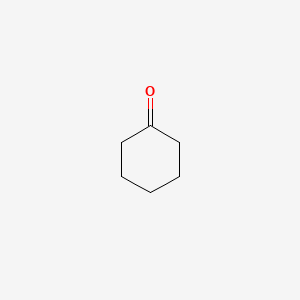

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(1-hydroxycyclohexyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-2-13-9(11)8-10(12)6-4-3-5-7-10/h12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWIMVJKELSRSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20967828 | |

| Record name | Ethyl (1-hydroxycyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5326-50-1 | |

| Record name | 5326-50-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5326-50-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (1-hydroxycyclohexyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Hydroxy-cyclohexyl)-acetic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of Ethyl 2-(1-hydroxycyclohexyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(1-hydroxycyclohexyl)acetate is a valuable bifunctional organic compound, featuring both a hydroxyl group and an ester moiety. This structure makes it a versatile intermediate in organic synthesis, particularly in the pharmaceutical and fragrance industries. Its utility as a building block for more complex molecules necessitates a thorough understanding of its physicochemical properties. These properties are critical for optimizing reaction conditions, developing purification methods, and ensuring the quality and stability of synthesized products. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details standard experimental protocols for their determination, and illustrates a common synthetic workflow.

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O₃ | [1] |

| Molecular Weight | 186.25 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Melting Point | 63-64 °C | [1] |

| Boiling Point | 143-146 °C at 27 Torr | [1] |

| Density (Predicted) | 1.058 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 14.52 ± 0.20 | [1] |

| Solubility | Soluble in organic solvents such as alcohols, ethers, and esters. | [1] |

| CAS Number | 5326-50-1 | [1][2] |

Experimental Protocols

Detailed experimental protocols for the determination of the key physicochemical properties of this compound are not extensively published. However, the following are standard and widely accepted laboratory methods for characterizing similar organic compounds.

Melting Point Determination

The melting point is a crucial indicator of purity for a solid compound.

-

Apparatus: Thiele tube or a digital melting point apparatus, thermometer, capillary tubes (sealed at one end).

-

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or into the heating block of a melting point apparatus.

-

The sample is heated slowly and evenly, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

-

The temperature range is recorded from the point at which the first droplet of liquid appears to the point at which the entire sample has melted into a clear liquid. A narrow melting range (e.g., 0.5-1 °C) is indicative of a pure compound.

-

Boiling Point Determination

Given that this compound has a relatively high boiling point, determination under reduced pressure is common to prevent decomposition.

-

Apparatus: A small test tube or fusion tube, a capillary tube (sealed at one end), a thermometer, and a heating apparatus (e.g., Thiele tube or aluminum block).

-

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in the fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

-

The fusion tube is attached to a thermometer and heated gently.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.

-

The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

When performing this under vacuum, the pressure must be recorded alongside the boiling point.

-

Density Determination

The density of liquid this compound can be determined using a pycnometer or by direct mass and volume measurements.

-

Apparatus: A pycnometer (a glass flask with a specific volume), an analytical balance, and a graduated cylinder.

-

Procedure (using a graduated cylinder):

-

The mass of a clean, dry 50 mL graduated cylinder is recorded to the nearest milligram.

-

Approximately 25 mL of the liquid is added to the graduated cylinder, and the precise volume is read from the bottom of the meniscus.

-

The total mass of the graduated cylinder and the liquid is recorded.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder.

-

The density is calculated using the formula: Density = Mass / Volume. This procedure should be repeated to ensure accuracy.

-

Solubility Determination

Qualitative solubility tests provide information about the polarity and functional groups present in a molecule.

-

Apparatus: Small test tubes, a vortex mixer (optional), and a selection of solvents.

-

Procedure:

-

Approximately 0.1 g of the compound is placed in a small test tube.

-

3 mL of a solvent (e.g., water, diethyl ether, ethanol, 5% NaOH, 5% HCl) is added in portions, with vigorous shaking after each addition.

-

The compound is considered soluble if it completely dissolves at this concentration.

-

For this compound, its known solubility in organic solvents like alcohols, ethers, and esters would be confirmed through this method. Its solubility in water would likely be low due to the relatively large nonpolar cyclohexyl and ethyl groups.

-

Synthetic Workflow: The Reformatsky Reaction

A common and effective method for the synthesis of β-hydroxy esters such as this compound is the Reformatsky reaction. This reaction involves the condensation of a ketone (in this case, cyclohexanone) with an α-halo ester (ethyl bromoacetate) in the presence of metallic zinc.

Caption: Workflow for the synthesis of this compound via the Reformatsky reaction.

References

Spectroscopic Profile of Ethyl 2-(1-hydroxycyclohexyl)acetate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-(1-hydroxycyclohexyl)acetate, a key intermediate in various synthetic applications. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.15 | q, J = 7.1 Hz | 2H | -OCH₂CH₃ |

| 2.45 | s | 2H | -CH₂COO- |

| 1.70 - 1.40 | m | 10H | Cyclohexyl-H |

| 1.25 | t, J = 7.1 Hz | 3H | -OCH₂CH₃ |

| 1.20 | s | 1H | -OH |

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 174.5 | C=O |

| 70.8 | C-1 (Cyclohexyl) |

| 60.5 | -OCH₂CH₃ |

| 43.5 | -CH₂COO- |

| 37.5 | C-2, C-6 (Cyclohexyl) |

| 25.5 | C-4 (Cyclohexyl) |

| 21.8 | C-3, C-5 (Cyclohexyl) |

| 14.2 | -OCH₂CH₃ |

Table 3: IR Spectral Data (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 | Broad | O-H stretch |

| 2935, 2860 | Strong | C-H stretch (aliphatic) |

| 1730 | Strong | C=O stretch (ester) |

| 1200 | Strong | C-O stretch (ester) |

| 1150 | Strong | C-O stretch (alcohol) |

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 186 | 5 | [M]⁺ |

| 168 | 20 | [M - H₂O]⁺ |

| 141 | 100 | [M - C₂H₅O]⁺ |

| 99 | 85 | [C₆H₁₁O]⁺ |

| 81 | 70 | [C₆H₉]⁺ |

| 55 | 65 | [C₄H₇]⁺ |

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard laboratory procedures as detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 10-20 mg) was dissolved in deuterated chloroform (CDCl₃, 0.7 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat this compound was placed between two sodium chloride (NaCl) plates to form a thin film. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data were acquired on a mass spectrometer with an electron ionization (EI) source. The sample was introduced via direct infusion or gas chromatography. The ionization energy was set to 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments was recorded.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample.

Caption: A flowchart illustrating the general steps involved in the spectroscopic analysis of a chemical compound.

This guide serves as a valuable resource for the characterization and utilization of this compound in research and development. The provided data and protocols are intended to facilitate seamless integration of this compound into various synthetic workflows.

An In-depth Technical Guide to the Key Chemical Reactions of Ethyl 2-(1-hydroxycyclohexyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(1-hydroxycyclohexyl)acetate is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a tertiary alcohol on a cyclohexyl ring and an ethyl ester moiety, makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients.[1][2] The presence of two distinct functional groups allows for a wide range of selective chemical transformations, enabling chemists to modify the scaffold in a controlled manner. This guide provides a detailed overview of the core chemical reactions associated with these functional groups, complete with experimental protocols and quantitative data where available.

The fundamental reactivity of this compound can be categorized by transformations involving its two primary functional groups: the tertiary hydroxyl group and the ethyl ester group.

Caption: Overview of the primary reaction pathways for this compound.

Reactions of the Tertiary Hydroxyl Group

The tertiary alcohol in this compound is characterized by the hydroxyl-bearing carbon being bonded to three other carbon atoms. This structure dictates its reactivity, particularly its resistance to oxidation and propensity for elimination reactions.

Acid-Catalyzed Dehydration

One of the most common reactions for tertiary alcohols is acid-catalyzed dehydration to form an alkene.[3] This E1 elimination reaction proceeds through a stable tertiary carbocation intermediate.[4] For this compound, dehydration is expected to yield primarily Ethyl 2-(cyclohex-1-en-1-yl)acetate, following Zaitsev's rule where the more substituted alkene is the major product.[5]

| Parameter | Condition | Reference |

| Reaction Type | E1 Elimination | [4] |

| Catalyst | Strong, non-nucleophilic acid (e.g., H₃PO₄, H₂SO₄) | [4][5] |

| Temperature | High (typically >100 °C) | [4] |

| Key Strategy | Removal of product (alkene) by distillation to drive equilibrium | [4][6] |

Experimental Protocol: Dehydration of a Cyclohexanol Derivative

This protocol is adapted from the well-established dehydration of cyclohexanol and is applicable to this compound.[5][6][7]

Caption: Experimental workflow for the acid-catalyzed dehydration reaction.

-

Apparatus Setup: Assemble a simple distillation apparatus with a 100 mL round-bottom flask and a receiving flask cooled in an ice bath.[5]

-

Charging the Flask: To the round-bottom flask, add 0.1 mol of this compound and 5-10 mL of 85% phosphoric acid.[6] Add a few boiling chips.

-

Distillation: Heat the mixture gently. The lower-boiling alkene product and water will co-distill. Continue the distillation slowly until the reaction ceases or a tarry residue begins to form.[4]

-

Workup: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with an equal volume of water, 10% aqueous sodium bicarbonate solution (to neutralize residual acid), and saturated brine.[3][7]

-

Drying: Separate the organic layer and dry it over anhydrous calcium chloride or sodium sulfate.[4]

-

Final Purification: Decant the dried liquid into a clean distillation flask and perform a final simple or fractional distillation to obtain the pure alkene product.

Oxidation

Tertiary alcohols are resistant to oxidation under standard conditions because the carbon atom bearing the hydroxyl group has no hydrogen atom to be removed.[1] Oxidation can only occur under harsh conditions that cleave carbon-carbon bonds, often leading to a mixture of products and low yields. However, conversion to the corresponding β-keto ester, ethyl 2-(1-oxocyclohexyl)acetate, can be achieved using strong oxidizing agents like chromic acid (Jones reagent).[1]

| Parameter | Condition | Reference |

| Reagent | Jones Reagent (CrO₃ in H₂SO₄/acetone) | [1] |

| Product | Ethyl 2-(1-oxocyclohexyl)acetate | [1] |

| Challenge | Potential for C-C bond cleavage and low yields | [1] |

Experimental Protocol: Jones Oxidation (General Procedure)

-

Dissolution: Dissolve the tertiary alcohol (1 equivalent) in acetone and cool the flask in an ice bath.

-

Reagent Addition: Slowly add Jones reagent dropwise with vigorous stirring. The color of the solution will change from orange-red to green as the chromium(VI) is reduced. Maintain the temperature below 20 °C.

-

Quenching: Once the starting material is consumed (monitored by TLC), quench the excess oxidant by adding a small amount of isopropanol until the orange color disappears completely.

-

Workup: Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic extracts, dry over an anhydrous salt, and purify by column chromatography or distillation.

Reactions of the Ethyl Ester Group

The ester functional group is a key site for nucleophilic acyl substitution, reduction, and reactions with organometallics.

Saponification (Base-Catalyzed Hydrolysis)

Saponification is the hydrolysis of an ester under basic conditions to produce an alcohol and a carboxylate salt.[8] The reaction is effectively irreversible because the final step is the deprotonation of the carboxylic acid by the alkoxide, which is highly favorable.[8] Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product, (1-hydroxycyclohexyl)acetic acid.

| Parameter | Condition | Reference |

| Reagents | Aqueous NaOH or KOH | [9] |

| Solvent | Often co-solvents like MeOH or EtOH are used to aid solubility | [9] |

| Temperature | Room temperature to reflux, depending on steric hindrance | [9] |

| Yield | Typically quantitative | [9] |

Experimental Protocol: Saponification of an Ethyl Ester

This protocol is a general procedure for the basic hydrolysis of esters.[9][10]

Caption: Experimental workflow for the saponification of an ester.

-

Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of methanol and 1 M aqueous NaOH (2-3 equivalents).[9]

-

Heating: Heat the mixture to reflux and stir for 1-4 hours, monitoring the reaction progress by TLC until the starting ester is consumed.

-

Workup (Part 1): Cool the reaction mixture to room temperature, pour it into water, and extract with diethyl ether to remove any neutral organic impurities.

-

Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 1-2.[10] The carboxylic acid product may precipitate.

-

Workup (Part 2): Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic extracts.

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield (1-hydroxycyclohexyl)acetic acid.[9]

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Esters are readily reduced by strong hydride reagents like lithium aluminum hydride (LiAlH₄).[11] The reaction converts the ester functional group into a primary alcohol. For this compound, this reaction yields the diol, 2-(1-hydroxycyclohexyl)ethan-1-ol.

| Parameter | Condition | Reference |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) | [11] |

| Solvent | Anhydrous ethers (e.g., THF, diethyl ether) | [12] |

| Workup | Careful quenching with ethyl acetate, followed by aqueous workup | [12][13] |

| Product | 2-(1-hydroxycyclohexyl)ethan-1-ol | [14] |

Experimental Protocol: LiAlH₄ Reduction of an Ester (General Procedure)

Safety Note: LiAlH₄ reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In a dry, three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5-2 equivalents) in anhydrous THF. Cool the suspension in an ice bath.

-

Ester Addition: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.[12]

-

Reaction: After the addition is complete, stir the reaction at room temperature or gentle reflux until the starting material is consumed (monitored by TLC).

-

Quenching: Cool the reaction flask to 0 °C. Cautiously and slowly add ethyl acetate dropwise to quench the excess LiAlH₄.[12][13] This is followed by the slow, sequential addition of water and then 15% aqueous NaOH (Fieser workup).

-

Isolation: Stir the resulting mixture until a granular white precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrate and washings, dry over an anhydrous salt, and evaporate the solvent to yield the crude diol, which can be purified by crystallization or chromatography.

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol.[15] The reaction can be catalyzed by either an acid or a base. To drive the equilibrium toward the desired product, the alcohol reactant is typically used in large excess or as the solvent.[15] For example, reacting this compound with methanol under acidic conditions will produce Mthis compound.

| Parameter | Acid-Catalyzed | Base-Catalyzed | Reference |

| Catalyst | H₂SO₄, p-TsOH | NaOR', KOR' | [15] |

| Mechanism | PADPED | Nucleophilic Acyl Substitution | [15] |

| Driving Force | Large excess of R'OH | Use of R'O⁻ as base | [15][16] |

| Temperature | Reflux | Room temp to Reflux | [17] |

Reaction with Grignard Reagents

Esters react with two equivalents of a Grignard reagent (R'MgBr) to produce a tertiary alcohol.[18] The first equivalent adds to the carbonyl to form a ketone intermediate, which is more reactive than the starting ester. This intermediate immediately reacts with a second equivalent of the Grignard reagent.[18] Reacting this compound with a Grignard reagent like methylmagnesium bromide (MeMgBr) would yield 2-(1-hydroxycyclohexyl)-1,1-dimethyl-ethan-1-ol after an acidic workup.

Conclusion

This compound is a valuable synthetic intermediate due to the distinct and predictable reactivity of its tertiary alcohol and ethyl ester functional groups. The hydroxyl group offers pathways to alkenes via dehydration, while the ester group can be readily converted into carboxylic acids, primary alcohols, or more complex tertiary alcohols. This bifunctionality, coupled with the ability to selectively target one group over the other under appropriate conditions, provides chemists with a powerful tool for constructing complex molecular architectures relevant to the pharmaceutical and materials science industries.

References

- 1. This compound | 5326-50-1 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. athabascau.ca [athabascau.ca]

- 5. chemistry-online.com [chemistry-online.com]

- 6. scribd.com [scribd.com]

- 7. www2.latech.edu [www2.latech.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Saponification-Typical procedures - operachem [operachem.com]

- 10. web.gps.caltech.edu [web.gps.caltech.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. ch.ic.ac.uk [ch.ic.ac.uk]

- 13. Reddit - The heart of the internet [reddit.com]

- 14. m.youtube.com [m.youtube.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. biofueljournal.com [biofueljournal.com]

- 17. asianpubs.org [asianpubs.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

Solubility profile of Ethyl 2-(1-hydroxycyclohexyl)acetate in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(1-hydroxycyclohexyl)acetate is a versatile intermediate in organic synthesis, particularly in the pharmaceutical and fragrance industries. Its molecular structure, featuring both a hydroxyl group and an ester functional group, dictates its physicochemical properties, including its solubility in various solvents. A thorough understanding of its solubility profile is critical for its application in synthesis, purification, formulation, and various analytical procedures.

Physicochemical Properties

| Property | Value |

| CAS Number | 5326-50-1[1] |

| Molecular Formula | C10H18O3[1] |

| Molecular Weight | 186.25 g/mol [1] |

| Appearance | Colorless liquid[2] |

| Melting Point | 63-64 °C |

| Boiling Point | 143-146 °C at 27 Torr |

Qualitative Solubility Profile

Based on its chemical structure, this compound is a moderately polar molecule. The presence of a hydroxyl group allows for hydrogen bonding with polar solvents, while the ethyl ester and cyclohexyl groups contribute to its nonpolar character. One source qualitatively states that it is "Soluble in organic solvents such as alcohols, ethers and esters"[2]. The expected qualitative solubility in common laboratory solvents is summarized in the table below.

| Solvent | Chemical Class | Expected Qualitative Solubility | Rationale |

| Water | Protic, Polar | Sparingly Soluble to Insoluble | The hydrophobic cyclohexyl and ethyl groups likely dominate over the polar hydroxyl and ester groups, limiting aqueous solubility. |

| Ethanol | Protic, Polar | Soluble | The ability to act as both a hydrogen bond donor and acceptor, along with its alkyl chain, allows for good solvation of the molecule. |

| Methanol | Protic, Polar | Soluble | Similar to ethanol, its polarity and hydrogen bonding capabilities should facilitate dissolution. |

| Acetone | Aprotic, Polar | Soluble | The polar carbonyl group can interact with the polar functionalities of the solute. |

| Ethyl Acetate | Aprotic, Moderately Polar | Soluble | As an ester itself, it is expected to be a good solvent for another ester due to "like dissolves like." |

| Dichloromethane | Aprotic, Moderately Polar | Soluble | Its ability to engage in dipole-dipole interactions should allow for the dissolution of the moderately polar solute. |

| Chloroform | Aprotic, Moderately Polar | Soluble | Similar to dichloromethane, it is a good solvent for moderately polar organic compounds. |

| Diethyl Ether | Aprotic, Nonpolar | Soluble | The ether oxygen can act as a hydrogen bond acceptor for the hydroxyl group of the solute. |

| Toluene | Aprotic, Nonpolar | Soluble to Sparingly Soluble | The nonpolar nature of toluene may provide sufficient solvation for the nonpolar parts of the molecule. |

| Hexane | Aprotic, Nonpolar | Sparingly Soluble to Insoluble | The significant difference in polarity between the highly nonpolar solvent and the moderately polar solute will likely result in poor solubility. |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The saturation shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3][4]

Objective:

To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent (usually the same solvent used for the mobile phase in the analytical method) to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Calculate the solubility of the compound in the solvent by back-calculating from the dilution factor.

-

Workflow for Solubility Determination

Caption: Experimental workflow for determining solubility via the shake-flask method.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A robust and validated HPLC method is crucial for the accurate quantification of this compound in the saturated solvent samples.

Typical HPLC Parameters:

-

Column: A reversed-phase column (e.g., C18, 5 µm particle size, 4.6 x 250 mm) is generally suitable for this type of compound.

-

Mobile Phase: An isocratic or gradient mixture of a polar organic solvent (e.g., acetonitrile or methanol) and water. The exact ratio should be optimized to achieve good separation and peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

Detector:

-

UV-Vis Detector: If the compound has a chromophore, a UV-Vis detector can be used. The detection wavelength should be set to the absorbance maximum of the compound.

-

Refractive Index (RI) Detector: If the compound lacks a significant chromophore, an RI detector is a suitable alternative.

-

Method Validation:

The chosen analytical method should be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results.

Workflow for HPLC Analysis

Caption: General workflow for quantitative analysis by HPLC.

Conclusion

While quantitative solubility data for this compound is not extensively documented, its chemical structure suggests good solubility in common polar organic solvents and limited solubility in water. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust framework for their determination. The successful execution of these methods will enable researchers and developers to effectively utilize this compound in their work.

References

Navigating the Thermal Landscape of Ethyl 2-(1-hydroxycyclohexyl)acetate: A Technical Guide to Stability and Decomposition

For Immediate Release

[City, State] – November 2, 2025 – In the intricate world of pharmaceutical development and organic synthesis, a thorough understanding of the thermal stability of intermediates is paramount for ensuring process safety, optimizing reaction conditions, and guaranteeing final product purity. This technical guide offers an in-depth analysis of the thermal stability and decomposition pathways of Ethyl 2-(1-hydroxycyclohexyl)acetate, a key building block in various synthetic routes. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview based on established chemical principles and data from analogous compounds, due to the absence of specific experimental thermal analysis data for this compound in published literature.

Executive Summary

This compound, while a valuable synthetic intermediate, is susceptible to thermal degradation through several potential pathways. This guide outlines three primary predicted decomposition mechanisms: a retro-aldol type reaction, dehydration to form unsaturated esters, and a retro-ene reaction. Each of these pathways is discussed in detail, drawing parallels from the known thermal behavior of β-hydroxy esters, tertiary alcohols, and other relevant esters. The predicted decomposition products and the mechanistic rationale for their formation are presented to aid in the development of robust and safe manufacturing processes.

Predicted Thermal Decomposition Pathways

The thermal degradation of this compound is anticipated to proceed through one or more of the following pathways, contingent on the specific conditions of temperature, pressure, and catalytic influences.

Pathway 1: Retro-Aldol Type Reaction

A primary and highly probable decomposition route for β-hydroxy esters is a retro-aldol type reaction. This pathway involves the cleavage of the carbon-carbon bond between the α and β carbons relative to the ester carbonyl group. For this compound, this would lead to the formation of cyclohexanone and ethyl acetate. This reaction is essentially the reverse of the aldol addition used in its synthesis.

The proposed mechanism involves the formation of a transient intermediate that facilitates the bond cleavage, likely accelerated by heat.

Diagram of Retro-Aldol Type Reaction Pathway

Caption: Predicted retro-aldol decomposition of this compound.

Pathway 2: Dehydration

Given the presence of a tertiary hydroxyl group, dehydration is another significant potential decomposition pathway, particularly under acidic conditions or at elevated temperatures. The elimination of a water molecule would result in the formation of two possible unsaturated esters: Ethyl 2-(cyclohex-1-en-1-yl)acetate (the thermodynamically more stable Zaitsev product) and Ethyl 2-(cyclohexylidene)acetate (the Hofmann product). The E1 mechanism, proceeding through a carbocation intermediate, is the likely pathway for this tertiary alcohol dehydration.[1][2][3][4]

Diagram of Dehydration Pathway

Caption: Predicted dehydration pathways for this compound.

Pathway 3: Retro-Ene Reaction

The pyrolysis of esters containing a β-hydrogen on the alcohol moiety can proceed through a concerted, cyclic transition state, known as a retro-ene reaction. In the case of this compound, this would involve the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, leading to the formation of (1-hydroxycyclohexyl)acetic acid and ethylene. This pathway is well-documented for simple esters like ethyl acetate at high temperatures.[5][6][7]

Diagram of Retro-Ene Reaction Pathway

Caption: Predicted retro-ene reaction for this compound.

Summary of Predicted Decomposition Products

The potential thermal decomposition products of this compound are summarized in the table below, categorized by the predicted decomposition pathway.

| Decomposition Pathway | Predicted Products |

| Retro-Aldol Type Reaction | Cyclohexanone, Ethyl acetate |

| Dehydration | Ethyl 2-(cyclohex-1-en-1-yl)acetate, Ethyl 2-(cyclohexylidene)acetate, Water |

| Retro-Ene Reaction | (1-hydroxycyclohexyl)acetic acid, Ethylene |

Hypothetical Experimental Protocols

While specific experimental data for this compound is unavailable, the following are detailed methodologies for key experiments that would be essential for a comprehensive thermal stability analysis.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Methodology:

-

A sample of this compound (5-10 mg) is placed in an inert crucible (e.g., alumina).

-

The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

The analysis is conducted under a controlled atmosphere of inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the temperatures of major mass loss events.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Methodology:

-

A small sample of this compound (2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference are heated from a sub-ambient temperature (e.g., 0 °C) to a temperature beyond the expected decomposition point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

The resulting DSC thermogram is analyzed for endothermic (melting, boiling) and exothermic (decomposition) peaks.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile products formed during the thermal decomposition of the compound.

-

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Methodology:

-

A microgram-scale sample of this compound is placed in a pyrolysis probe.

-

The probe is rapidly heated to a series of predetermined temperatures (e.g., 200 °C, 300 °C, 400 °C) to induce pyrolysis.

-

The volatile decomposition products are swept by a carrier gas (e.g., helium) into the GC column for separation.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra and fragmentation patterns.

-

Comparison of the obtained mass spectra with a library of known compounds allows for the identification of the decomposition products.

-

Conclusion and Recommendations

The thermal stability of this compound is a critical parameter for its safe and effective use in chemical synthesis. Based on the established reactivity of analogous compounds, it is predicted that this molecule may undergo decomposition via retro-aldol reaction, dehydration, or retro-ene reaction. The specific pathway and the temperature at which decomposition becomes significant will depend on the process conditions.

It is strongly recommended that a comprehensive experimental thermal analysis, including TGA, DSC, and Py-GC-MS, be conducted on this compound to validate these predictions and to establish a definitive thermal stability profile. This empirical data will be invaluable for the development of safe handling procedures, the optimization of reaction and purification steps, and for ensuring the quality and purity of the final products. Researchers and process chemists should exercise caution when heating this compound, particularly in the presence of acidic or basic catalysts, and should consider the potential for the formation of the predicted byproducts.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. byjus.com [byjus.com]

- 3. Dehydration of Alcohols: Mechanism, Examples & Differences (Class 12) [vedantu.com]

- 4. Mechanism of dehydration explained [unacademy.com]

- 5. research.usfq.edu.ec [research.usfq.edu.ec]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 2-(1-hydroxycyclohexyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(1-hydroxycyclohexyl)acetate is a valuable chemical intermediate, recognized for its utility as a versatile building block in organic synthesis, particularly within the pharmaceutical industry. Its bifunctional nature, possessing both a hydroxyl group and an ester moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and applications in drug development.

Chemical Identity and Synonyms

The compound is systematically named This compound according to IUPAC nomenclature. It is also known by several synonyms, which are crucial for comprehensive literature and database searches.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 5326-50-1[1] |

| Molecular Formula | C10H18O3[2] |

| Molecular Weight | 186.25 g/mol [1] |

| InChI Key | VEWIMVJKELSRSO-UHFFFAOYSA-N[1] |

| Synonyms | (1-hydroxycyclohexyl)acetic acid ethyl ester, Cyclohexaneacetic acid, 1-hydroxy-, ethyl ester, ethyl l-hydroxycyclohexaneacetate, Propanoicacid,7-ethoxy-, Ethyl 2-(1-hydroxycyclohexyl)[2] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, reaction optimization, and application in various synthetic protocols.

| Property | Value | Source |

| Melting Point | 63-64 °C | --INVALID-LINK--[2] |

| Boiling Point | 143-146 °C (at 27 Torr) | --INVALID-LINK--[2] |

| Density (Predicted) | 1.058 ± 0.06 g/cm³ | --INVALID-LINK--[2] |

| pKa (Predicted) | 14.52 ± 0.20 | --INVALID-LINK--[3] |

| Appearance | Colorless liquid | --INVALID-LINK--[2] |

| Solubility | Soluble in organic solvents such as alcohols, ethers, and esters. | --INVALID-LINK--[2] |

Synthesis

The primary and most well-documented method for the synthesis of this compound is the Reformatsky reaction . This reaction involves the condensation of a carbonyl compound (in this case, cyclohexanone) with an α-haloester (ethyl bromoacetate) in the presence of metallic zinc.

Experimental Protocol: Reformatsky Synthesis

Materials:

-

Cyclohexanone

-

Ethyl bromoacetate

-

Zinc dust, activated

-

Iodine (catalytic amount)

-

Toluene, anhydrous

-

10% Sulfuric acid solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Methyl tert-butyl ether (MTBE) for extraction

Procedure:

-

A suspension of activated zinc dust (5.0 equivalents) and a catalytic amount of iodine (0.1 equivalents) in anhydrous toluene (50 mL) is stirred under reflux for 5 minutes and then cooled to room temperature.

-

Ethyl bromoacetate (2.0 equivalents) is added to the mixture.

-

A solution of cyclohexanone (1.0 equivalent) in toluene (10 mL) is then added to the suspension.

-

The resulting mixture is stirred at 90 °C for 30 minutes.

-

After cooling the reaction to 0 °C, water is added to quench the reaction.

-

The suspension is filtered, and the filtrate is extracted with MTBE.

-

The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel chromatography to yield the desired β-hydroxy ester.

A similar procedure using THF as the solvent and a reflux time of 5 hours has also been reported to give a high yield of the product.

Reaction Mechanism

The mechanism of the Reformatsky reaction for the synthesis of this compound is as follows:

Caption: Mechanism of the Reformatsky Reaction.

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically performed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Predicted signals for the ethyl group include a quartet around 4.1 ppm for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃). The methylene protons adjacent to the ester group are expected to appear as a singlet. The protons of the cyclohexyl ring will exhibit complex multiplets.

-

¹³C NMR: The spectrum is expected to show signals for the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, the two carbons of the ethyl group, and the carbons of the cyclohexyl ring.

Mass Spectrometry (MS)

Predicted fragmentation patterns in mass spectrometry can aid in the identification of the compound.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 186 | [C₁₀H₁₈O₃]⁺ | Molecular Ion (M⁺) |

| 168 | [C₁₀H₁₆O₂]⁺ | Loss of H₂O |

| 157 | [C₈H₁₃O₃]⁺ | Loss of -CH₂CH₃ |

| 141 | [C₈H₁₃O₂]⁺ | Loss of -OCH₂CH₃ |

| 99 | [C₆H₁₁O]⁺ | Cleavage of the acetate side chain |

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. The cyclohexyl moiety is a common scaffold in drug design, often incorporated to enhance properties such as lipophilicity and metabolic stability.[1] This compound is a member of the α-hydroxy ester family, a structural motif present in numerous valuable molecules, including analgesic and nonsteroidal anti-inflammatory drugs.[1]

A notable application of a structurally similar compound, trans-2-(4-aminocyclohexyl)-ethyl acetate, is in the synthesis of the antipsychotic drug Cariprazine , which acts on dopamine D2 and D3 receptors.[4] This highlights the importance of the cyclohexaneacetic acid ethyl ester scaffold in the development of neurologically active agents.

Below is a generalized workflow illustrating the potential use of this compound as a starting material in a multi-step drug synthesis.

Caption: Generalized Drug Synthesis Workflow.

Conclusion

This compound is a chemical compound of significant interest to the scientific and pharmaceutical communities. Its well-defined synthesis via the Reformatsky reaction and its versatile chemical nature make it an important precursor for the development of new therapeutic agents. This guide has provided a detailed overview of its properties, synthesis, and potential applications, serving as a valuable resource for professionals in research and drug development. Further research into the direct biological activities of this compound and its derivatives may unveil new therapeutic opportunities.

References

The Versatile Building Block: A Technical Guide to Ethyl 2-(1-hydroxycyclohexyl)acetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(1-hydroxycyclohexyl)acetate stands as a pivotal intermediate in the landscape of modern organic synthesis. Its bifunctional nature, possessing both a hydroxyl and an ester group on a cyclohexyl scaffold, renders it a versatile precursor for a diverse array of more complex molecules. This technical guide delves into the synthesis, key transformations, and applications of this valuable building block, with a particular focus on its role in the development of pharmaceuticals.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound and its key derivatives is crucial for their effective utilization in synthesis. The following tables summarize the available quantitative data for the parent compound and its common transformation products: Ethyl cyclohex-1-en-1-ylacetate (the dehydrated product) and Ethyl 2-(1-oxocyclohexyl)acetate (the oxidized product).

Table 1: Physical Properties of this compound and Derivatives

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| This compound | C₁₀H₁₈O₃ | 186.25 | 63-64[1] | 143-146 @ 27 Torr[1] | 1.058 (Predicted)[1] | - |

| Ethyl cyclohex-1-en-1-ylacetate | C₁₀H₁₆O₂ | 168.23 | - | - | - | - |

| Ethyl 2-(1-oxocyclohexyl)acetate | C₁₀H₁₆O₃ | 184.23 | - | - | - | - |

Synthesis and Key Transformations

The strategic importance of this compound lies in its accessibility through established synthetic routes and its reactivity towards a range of transformations.

Synthesis via the Reformatsky Reaction

The most common and efficient method for the preparation of this compound is the Reformatsky reaction. This reaction involves the condensation of cyclohexanone with an α-haloester, typically ethyl bromoacetate or chloroacetate, in the presence of activated zinc metal.[2][3] The organozinc intermediate, or Reformatsky enolate, is less basic than the corresponding Grignard or organolithium reagents, which prevents self-condensation of the ester.[2]

Experimental Protocol: Synthesis of Ethyl (1-Hydroxycyclohexyl)acetate

Materials:

-

Zinc dust (12.8 mmol)

-

Anhydrous benzene:diethyl ether (1:1, 15 mL)

-

Ethyl chloroacetate (6.12 mmol)

-

Iodine (a single crystal)

-

Cyclohexanone (5.1 mmol)

-

10% Hydrochloric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

To a 50-mL two-necked round-bottom flask equipped with a reflux condenser and a septum, add zinc dust (830 mg, 12.8 mmol).

-

Evacuate the flask and flush with argon.

-

Add anhydrous benzene:diethyl ether (1:1, 15 mL) with vigorous stirring.

-

Add ethyl chloroacetate (750 mg, 6.12 mmol) dropwise, followed by a crystal of iodine to initiate the reaction.

-

After 15 minutes, add cyclohexanone (500 mg, 5.1 mmol) dropwise.

-

Heat the reaction mixture to reflux at 80°C for 6 hours, monitoring the progress by TLC (EtOAc–petroleum ether, 1:10).

-

Upon completion, quench the reaction by adding 10% HCl (5 mL).

-

Extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Ethyl (1-Hydroxycyclohexyl)acetate.

Dehydration to Ethyl cyclohex-1-en-1-ylacetate

The tertiary alcohol of this compound can be readily eliminated to form the corresponding unsaturated ester, Ethyl cyclohex-1-en-1-ylacetate. This transformation is a key step in the synthesis of various cyclic compounds.

Experimental Protocol: Dehydration of Ethyl (1-Hydroxycyclohexyl)acetate

Materials:

-

Ethyl (1-hydroxycyclohexyl)acetate (11.07 mmol)

-

Anhydrous dichloromethane (60 mL)

-

Anhydrous pyridine (13.12 mmol)

-

Thionyl chloride (SOCl₂) (12.3 mmol)

-

Ice-cold water

Procedure:

-

In a 100-mL two-necked round-bottom flask equipped with an addition funnel, dissolve Ethyl (1-hydroxycyclohexyl)acetate (2.05 g, 11.07 mmol) in anhydrous dichloromethane (60 mL).

-

Add anhydrous pyridine (1.050 g, 13.12 mmol) and cool the reaction mixture to 0°C using an ice-salt bath.

-

After 10 minutes, add thionyl chloride (1.447 g, 12.3 mmol) dropwise over 10 minutes.

-

Monitor the reaction progress by TLC (EtOAc–petroleum ether, 1:19).

-

Stir the reaction mixture for an additional 30 minutes.

-

Quench the reaction with ice-cold water (5 mL) and add dichloromethane (20 mL).

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Filter and concentrate in vacuo to afford Ethyl cyclohex-1-en-1-ylacetate.

Oxidation to Ethyl 2-(1-oxocyclohexyl)acetate

The hydroxyl group of this compound can be oxidized to a ketone, yielding Ethyl 2-(1-oxocyclohexyl)acetate, a β-keto ester. This transformation is typically achieved using strong oxidizing agents such as chromic acid (generated in situ from chromium trioxide and sulfuric acid), also known as the Jones reagent.[2]

Experimental Protocol: Jones Oxidation of this compound (General Procedure)

Materials:

-

This compound

-

Acetone

-

Jones reagent (a solution of chromium trioxide in sulfuric acid)

-

Isopropanol

Procedure:

-

Dissolve the this compound in acetone and cool the solution in an ice bath.

-

Slowly add the Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange-red to green, indicating the oxidation of the alcohol and the reduction of Cr(VI) to Cr(III).

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction by adding a small amount of isopropanol to destroy any excess oxidant.

-

Filter the mixture to remove the chromium salts.

-

Extract the filtrate with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Ethyl 2-(1-oxocyclohexyl)acetate.

Role in Drug Development and Natural Product Synthesis

The cyclohexyl scaffold and the functional handles of this compound make it a valuable precursor in the synthesis of pharmaceutically active compounds and natural products.

Synthesis of (±)-a-Lipoic Acid

A notable application of this compound is in the synthesis of (±)-a-lipoic acid, a crucial antioxidant. In this synthesis, the hydroxy ester is first dehydrated to Ethyl cyclohex-1-en-1-ylacetate, which then undergoes further transformations to construct the dithiolane ring characteristic of lipoic acid.

Precursor to Gabapentin Analogs

The structural motif of this compound is closely related to key intermediates in the synthesis of Gabapentin, an anticonvulsant and analgesic drug. While not a direct precursor in the most common industrial syntheses of Gabapentin itself, which often start from cyclohexanediacetic acid anhydride, the chemistry of cyclohexyl acetic acid derivatives is central to this area. This compound and its derivatives serve as valuable model systems and potential starting materials for the synthesis of novel Gabapentin analogs with modified pharmacokinetic or pharmacodynamic properties.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations of this compound.

Caption: Synthesis of this compound.

References

Potential derivatives of Ethyl 2-(1-hydroxycyclohexyl)acetate

An In-Depth Technical Guide to the Potential Derivatives of Ethyl 2-(1-hydroxycyclohexyl)acetate

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential derivatives of this compound, a versatile bifunctional molecule. The document outlines key synthetic transformations, detailed experimental protocols, and a discussion of the potential biological activities of the resulting compounds, aiming to facilitate further research and development in medicinal chemistry and drug discovery.

Core Molecule: this compound

This compound (EHCA) is a β-hydroxy ester featuring a tertiary alcohol on a cyclohexane ring and an ethyl ester moiety. This structure presents two primary reactive sites for derivatization: the hydroxyl group and the ester group. These functionalities allow for a range of chemical modifications to generate a library of novel compounds with potentially interesting pharmacological properties.

Chemical Structure:

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₃ |

| Molecular Weight | 186.25 g/mol |

| CAS Number | 5326-50-1 |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents like alcohols, ethers, and esters |

Synthetic Pathways for EHCA Derivatives

The primary avenues for derivatizing EHCA involve reactions at the hydroxyl and ester functional groups. The following diagram illustrates the main synthetic pathways to key derivatives.

Figure 1: Synthetic pathways for the derivatization of this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of key derivatives of EHCA.

Oxidation to Ethyl 2-(1-oxocyclohexyl)acetate

The oxidation of the tertiary alcohol in EHCA to a ketone yields Ethyl 2-(1-oxocyclohexyl)acetate. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation, minimizing over-oxidation.[1][2][3]

Reaction Workflow:

Figure 2: Experimental workflow for the oxidation of EHCA.

Protocol:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

-

Reagent Addition: To the stirred solution, add pyridinium chlorochromate (PCC, 1.5 eq) in one portion.

-

Reaction: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Wash the filter cake with additional diethyl ether.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure Ethyl 2-(1-oxocyclohexyl)acetate.

Quantitative Data (Exemplary):

| Reactant/Product | Molar Mass ( g/mol ) | Moles | Mass/Volume | Yield (%) |

| EHCA | 186.25 | 0.01 | 1.86 g | - |

| PCC | 215.56 | 0.015 | 3.23 g | - |

| Ethyl 2-(1-oxocyclohexyl)acetate | 184.23 | - | - | ~85-95 |

Hydrolysis to 2-(1-hydroxycyclohexyl)acetic acid

The ester functionality of EHCA can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, which serves as a key intermediate for further derivatization, such as amidation.[4][5]

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

-

Hydrolysis: Add sodium hydroxide (NaOH, 2.0 eq) and heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates the disappearance of the starting material.

-

Acidification: Cool the reaction mixture to room temperature and reduce the volume by approximately half under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with a cold aqueous solution of hydrochloric acid (e.g., 2 M HCl).

-

Extraction: Extract the acidic aqueous layer with ethyl acetate (3 x volumes).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-(1-hydroxycyclohexyl)acetic acid.

Amide Synthesis from 2-(1-hydroxycyclohexyl)acetic acid

The synthesized carboxylic acid can be coupled with a variety of amines to produce a range of amide derivatives using standard peptide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt).[6][7][8]

Logical Relationship for Amide Coupling:

Figure 3: Logical relationship in EDC-mediated amide coupling.

Protocol:

-

Activation: Dissolve 2-(1-hydroxycyclohexyl)acetic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt, 1.1 eq), and the desired amine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Coupling: To this stirred solution at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

Transesterification to other Alkyl Esters

The ethyl ester of EHCA can be converted to other alkyl esters (e.g., methyl, propyl) via acid- or base-catalyzed transesterification.[9][10]

Protocol (Acid-Catalyzed):

-

Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), the desired alcohol (e.g., methanol, in large excess to serve as the solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid, a few drops).

-

Reflux: Heat the mixture to reflux and maintain for several hours. The reaction is driven to completion by the large excess of the new alcohol.

-

Neutralization and Work-up: After cooling, carefully neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Isolation: Remove the excess alcohol under reduced pressure. Partition the residue between water and an organic solvent (e.g., diethyl ether).

-

Purification: Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate to obtain the crude transesterified product. Further purification can be achieved by distillation or chromatography if necessary.

Potential Biological Activities and Drug Development Applications

While specific biological data for the derivatives of this compound are not extensively documented in the public domain, the structural motifs present in these compounds suggest several potential areas of pharmacological interest.

Anti-inflammatory and Analgesic Potential

Cyclohexane derivatives and compounds bearing acetic acid moieties have been investigated for their anti-inflammatory properties.[1][11][12][13][14] The cyclohexyl group can influence lipophilicity and metabolic stability, which are important parameters in drug design. Derivatives of EHCA could be screened for their ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes or cytokines like TNF-α and interleukins.[11][12][13]

Antimicrobial Activity

The cyclohexane scaffold is present in some compounds with demonstrated antimicrobial activity.[15] Modification of EHCA to produce various esters and amides could lead to new chemical entities with activity against a range of bacterial and fungal pathogens.

Cytotoxic and Anticancer Activity

Numerous studies have explored the cytotoxic effects of novel ester and amide derivatives against various cancer cell lines.[3][16] The derivatives of EHCA, with their modifiable lipophilicity and potential for hydrogen bonding interactions, could be evaluated for their antiproliferative effects in cancer cell models.

General Considerations for α-Hydroxy Acid Derivatives

Derivatives of α-hydroxy acids are known to have various effects on the skin and are widely used in dermatology.[2][17][18][19] Depending on their physicochemical properties, some derivatives of EHCA might be explored for topical applications.

Conclusion

This compound is a versatile starting material for the synthesis of a diverse range of derivatives through well-established synthetic methodologies. The potential for these new chemical entities to exhibit interesting biological activities, particularly in the areas of inflammation, infectious diseases, and oncology, warrants further investigation. This guide provides a foundational framework for researchers to embark on the synthesis and biological evaluation of this promising class of compounds.

References

- 1. Synthesis and antiinflammatory activities of ( -cyclopropyl-p-tolyl)acetic acid and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of hydroxy acids: classification, mechanisms, and photoactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amide Synthesis [fishersci.co.uk]

- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 9. Ester synthesis by transesterification [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and anti-inflammatory activity of celecoxib like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. Cytotoxic sesquiterpene aryl esters from Armillaria gallica 012m - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Evaluating the Efficacy and Safety of Alpha-Hydroxy Acids in Dermatological Practice: A Comprehensive Clinical and Legal Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling of Ethyl 2-(1-hydroxycyclohexyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ethyl 2-(1-hydroxycyclohexyl)acetate (CAS No. 5326-50-1), a versatile intermediate in pharmaceutical and fragrance industries. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling.

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₃[1][2][3] |

| Molecular Weight | 186.25 g/mol [2][3][4] |

| Appearance | Colorless to light yellow liquid[1][3] |

| Melting Point | 63-64 °C[1][3][5] |

| Boiling Point | 143-146 °C at 27 Torr[1][3][5] |

| Density | 1.058 ± 0.06 g/cm³ (Predicted)[1][3] |

| Solubility | Soluble in organic solvents such as alcohols, ethers, and esters.[1] |

| Storage | Sealed in a dry place at room temperature.[1][3][4] |

Hazard Identification and GHS Classification

This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| GHS Pictogram | Signal Word | Hazard Statement |

|

| Warning [3][4] | H302: Harmful if swallowed [2][3][4] |

Precautionary Statements: [3][4]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicology

It is important to note that this data is for a different molecule and should be used for general awareness of potential toxicity of related structures only.

First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

| Exposure Route | First-Aid Protocol |

| Ingestion | Rinse mouth with water and obtain medical advice.[6] Do not induce vomiting.[8] |

| Inhalation | Remove from exposure site to fresh air and keep at rest. Obtain medical advice.[6] |

| Skin Contact | Remove contaminated clothes. Wash thoroughly with water and soap. Contact a physician if symptoms persist.[6] |

| Eye Contact | Flush immediately with water for at least 15 minutes. Contact a physician if symptoms persist.[6] |

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling:

-

Avoid excessive inhalation of concentrated vapors.[6]

-

Follow good manufacturing practices for housekeeping and personal hygiene.[6]

-

Wash any exposed skin immediately after chemical contact, before breaks and meals, and at the end of each work period.[6]

-

Contaminated clothing and shoes should be thoroughly cleaned before re-use.[6]

Storage:

-

Store in a cool, dry, ventilated area away from heat sources.[6]

-

Keep containers upright and tightly closed when not in use.[6]

-

Store away from oxidizing agents.[1]

Personal Protective Equipment (PPE) and Exposure Controls

Engineering controls and personal protective equipment are the primary methods of exposure prevention.

| Control | Recommendation |

| Engineering Controls | Use local exhaust ventilation around open tanks and other sources of potential exposure.[6] General dilution ventilation of the work area is also recommended.[6] |

| Respiratory Protection | In case of insufficient ventilation, wear suitable respiratory equipment. A self-contained breathing apparatus is recommended for major spills.[6] |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[6] |

| Hand Protection | Wear compatible chemical-resistant gloves.[6] |

| Skin and Body Protection | Wear a lab coat or other protective clothing.[6] |

Accidental Release and Fire-Fighting Measures

Prompt and correct response to spills and fires is crucial for safety.

Accidental Release:

-

Avoid inhalation and contact with skin and eyes.[6]

-

Remove all ignition sources.[6]

-

Provide adequate ventilation.[6]

-

For large spills, contain with sand or inert powder.[6]

-

Dispose of the collected material according to local regulations.[6]

-

Keep away from drains, surface water, and soil.[6]

Fire-Fighting:

-

Suitable Extinguishing Media: Carbon dioxide, dry chemical, or foam.[6]

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

-

Specific Hazards: Toxic fumes may be released during a fire.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Experimental Protocols

General Synthesis Procedure: A common method for the synthesis of this compound is the Reformatsky reaction.[3][5]

-

Reactants: Cyclohexanone and ethyl bromoacetate.

-

Reagents: Zinc powder and a catalytic amount of iodine in a solvent such as THF.

-

Procedure:

-

To a solution of cyclohexanone in THF under a nitrogen atmosphere, add zinc powder and a small amount of iodine.[3][5]

-

Heat the reaction mixture to reflux for several hours.[3][5]

-

After the reaction is complete, cool the mixture in an ice bath and slowly add a 10% sulfuric acid solution.[3][5]

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the product.[3][5]

-

Visualized Workflows

To further aid in the safe handling of this chemical, the following workflows are provided in a visual format.

Caption: Hazard Communication and Handling Workflow.

Caption: Emergency Spill Response Procedure.

References

- 1. chembk.com [chembk.com]

- 2. (1-Hydroxy-cyclohexyl)-acetic acid ethyl ester | C10H18O3 | CID 219250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl (1-hydroxycyclohexyl)acetate | 5326-50-1 [chemicalbook.com]

- 4. 5326-50-1|this compound|BLD Pharm [bldpharm.com]

- 5. Ethyl (1-hydroxycyclohexyl)acetate CAS#: 5326-50-1 [m.chemicalbook.com]

- 6. johndwalsh.com [johndwalsh.com]

- 7. RTECS NUMBER-GU6657000-Chemical Toxicity Database [drugfuture.com]

- 8. chemicalbull.com [chemicalbull.com]

- 9. solutions.covestro.com [solutions.covestro.com]

Commercial Availability and Synthetic Protocols of Ethyl 2-(1-hydroxycyclohexyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic methodologies for Ethyl 2-(1-hydroxycyclohexyl)acetate (CAS No. 5326-50-1). This valuable building block is utilized in organic synthesis, particularly in the pharmaceutical and fragrance industries.[1][2] This document offers a comprehensive resource for researchers and professionals in drug development, presenting supplier information, detailed experimental protocols, and key analytical data.

Commercial Availability

This compound is available from several chemical suppliers, primarily for research and development purposes. The table below summarizes the offerings from a selection of vendors. Purity and available grades are not always explicitly stated and may require direct inquiry with the supplier.

| Supplier | Product Name | CAS Number | Molecular Formula | Notes |